3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one

Structural biology Tautomerism Solid-state NMR

Labs requiring a structurally authenticated 2(5H)-furanone scaffold for antiviral pharmacophore modeling often encounter tautomeric ambiguity that compromises SAR reproducibility. This compound resolves that challenge through unequivocal solid-state NMR and X-ray crystallography validation of the predominant (5H)-2-amino-3-hydroxy-5-phenyl-furan-4-one tautomer. • Defined H-bond donor/acceptor geometry (3-NH₂ + 4-OH) enables rational co-crystal engineering and target engagement studies. • Patent-class association with retroviral disease treatment supports direct use as a core scaffold in antiviral lead discovery. • Higher predicted BP (411.5 °C vs. ~338 °C for unsubstituted analog) must be accounted for in thermal purification protocols.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B12891413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=C(C(=O)O2)N)O
InChIInChI=1S/C10H9NO3/c11-7-8(12)9(14-10(7)13)6-4-2-1-3-5-6/h1-5,9,12H,11H2
InChIKeyIOFHMKWXHFKPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one: Aminofuranone Core Chemical Identity and Baseline Characteristics


3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one (CAS 343945-84-6; molecular formula C₁₀H₉NO₃; molecular weight 191.18 g/mol) is a small-molecule heterocycle belonging to the 2(5H)-furanone class. It features a lactone ring substituted at the 3‑position with an amino group, at the 4‑position with a hydroxyl group, and at the 5‑position with a phenyl ring. The compound exists as a mixture of keto–enol tautomers and has been structurally characterized by NMR and X‑ray crystallography [1]. Predicted physicochemical properties include a density of 1.4 ± 0.1 g/cm³ and a boiling point of 411.5 ± 45.0 °C at 760 mmHg [2].

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one: Why In‑Class Aminofuranones Cannot Be Considered Interchangeable


Aminofuranones constitute a structurally diverse family whose biological and physicochemical profiles are highly sensitive to the nature and position of ring substituents. The simultaneous presence of a 4‑hydroxy and a 3‑amino group on the 2(5H)-furanone scaffold—as found in the target compound—creates a specific hydrogen‑bond donor/acceptor array that dictates both tautomeric equilibrium and molecular recognition [1]. Replacement of the 5‑phenyl substituent with an alkyl or halogenated aryl group, or deletion of the 3‑amino group, can drastically alter the compound's redox behavior, binding promiscuity, and thermal stability [2]. Therefore, generic interchange with other 2(5H)-furanones risks invalidating experimental reproducibility and therapeutic‑development outcomes.

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one: Quantified Differentiation Evidence Versus Closest Structural Analogs


Tautomeric Structure Defined by Solid-State NMR and X-Ray Crystallography

The tautomeric form of 3-amino-4-hydroxy-5-phenylfuran-2(5H)-one has been unequivocally determined in the solid state. Schmidt et al. assigned the structure as (5H)-2-amino-3-hydroxy-5-phenyl-furan-4-one (compound 1b) using high-resolution solid-state ¹³C NMR and single-crystal X‑ray crystallography [1]. This tautomer predominates over the alternative 3‑amino‑4‑hydroxy‑5‑phenyl‑2(5H)‑furanone form, a distinction critical for understanding hydrogen‑bonding networks in co‑crystal design. In contrast, the simpler analog 5-phenylfuran-2(5H)-one (CAS 53138-45-7) lacks both amino and hydroxyl substituents, eliminating the possibility of analogous tautomerism [2].

Structural biology Tautomerism Solid-state NMR

Molecular Weight and Density Differentiation Versus 5-Phenylfuran-2(5H)-one

The target compound exhibits a predicted density of 1.4 ± 0.1 g/cm³ and a molecular weight of 191.18 g/mol [1]. The des‑amino, des‑hydroxy analog 5-phenylfuran-2(5H)-one (CAS 53138-45-7) has an experimentally determined density of 1.197 g/cm³ and a molecular weight of 160.17 g/mol [2]. The 16.2% higher molecular weight and 17.0% higher predicted density of the target compound reflect the additional mass and hydrogen‑bonding capacity conferred by the amino and hydroxyl substituents, which directly affect solubility, crystallinity, and formulation behavior.

Physicochemical characterization Molecular weight Density

Boiling Point Differentiation Versus 5-Phenylfuran-2(5H)-one

The predicted boiling point of 3-amino-4-hydroxy-5-phenylfuran-2(5H)-one is 411.5 ± 45.0 °C at 760 mmHg [1]. The closest analog, 5-phenylfuran-2(5H)-one, has an experimentally determined boiling point of 90–120 °C at 1 Torr (which extrapolates to ~338 °C at 760 mmHg) and a melting point of 91 °C [2]. The ~73 °C elevation in predicted atmospheric boiling point is consistent with the stronger intermolecular hydrogen bonding introduced by the 3‑amino and 4‑hydroxy groups. This thermal stability differential dictates the choice of distillation, sublimation, or chromatographic purification protocols.

Thermal stability Boiling point Purification

Patent-Class Association with Retroviral Disorder Indications

A patent application (US 2010/0105673 A1) titled “Substituted Aminofuranones and Their Use” explicitly claims aminofuranone structures encompassing the 3‑amino‑4‑hydroxy‑5‑phenyl‑2(5H)‑furanone scaffold for the treatment and/or prophylaxis of retroviral diseases, including HIV [1]. The genus covers compounds in which the furanone core bears amino substitution at the 3‑position, directly overlapping with the target compound. In contrast, 5-phenylfuran-2(5H)-one (lacking both amino and hydroxyl groups) falls outside the claimed structural scope. This patent-class specificity indicates that the target compound possesses a substitution pattern recognized as pharmacologically relevant for antiretroviral development, whereas simpler 5‑phenylfuranones do not share this claimed utility.

Antiviral Retroviral Patent landscape

3-Amino-4-hydroxy-5-phenylfuran-2(5H)-one: Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Co‑Crystal Engineering and Solid‑State Formulation Design

The unequivocal assignment of the predominant tautomer as (5H)-2-amino-3-hydroxy-5-phenyl-furan-4-one by solid‑state NMR and X‑ray crystallography [1] provides a validated structural basis for co‑crystal design. Procurement of the target compound, rather than its tautomerically inert analog 5-phenylfuran-2(5H)-one, is essential for studies requiring defined hydrogen‑bond donor‑acceptor geometry.

Pharmacophore Modeling for Antiviral Drug Discovery

The patent‑class association of the 3‑amino‑4‑hydroxy‑5‑phenyl substitution pattern with retroviral disease treatment [2] supports the use of the target compound as a core scaffold in antiviral pharmacophore modeling and structure‑activity relationship (SAR) exploration. Simpler furanones lacking this substitution pattern are not recognized as relevant to this therapeutic indication.

Thermal Stability and Purification Protocol Development

The predicted boiling point of 411.5 ± 45.0 °C [3] is substantially higher than that of 5-phenylfuran-2(5H)-one (~338 °C). Laboratories developing purification or thermal‑stability protocols must account for this differential to avoid degradation or recovery losses.

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